3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid - 185039-99-0

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid

Catalog Number: EVT-3093312
CAS Number: 185039-99-0
Molecular Formula: C21H14Cl2N4O3
Molecular Weight: 441.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid is a small molecule identified as a potential non-hormonal contraceptive due to its selective inhibition of WEE2 kinase. [] WEE2 is an oocyte-specific kinase essential for meiosis, the cell division process leading to egg formation. [] By inhibiting WEE2, this compound could potentially prevent ovulation without interfering with the hormonal cycle.

Synthesis Analysis
  • Virtual high-throughput screening: This computational method screens large libraries of compounds for potential binding affinity to a target protein, in this case, WEE2. []
Mechanism of Action

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid acts as a selective inhibitor of WEE2 kinase. [] WEE2 typically phosphorylates and inactivates CDK1, a key regulator of cell cycle progression. [] By inhibiting WEE2, this compound prevents CDK1 phosphorylation, disrupting the meiotic process in oocytes and potentially leading to contraceptive effects. []

Applications

The primary research application of 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid is its potential as a non-hormonal contraceptive. [] By selectively inhibiting WEE2 kinase in oocytes, this compound could offer a novel approach to contraception with potentially fewer side effects compared to hormonal methods.

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy) phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (2)

Compound Description: This compound is a WEE2 kinase inhibitor identified through virtual high throughput screening for potential use as a non-hormonal contraceptive. It demonstrated preferential binding to WEE2 over its somatic variant WEE1 in silico and showed inhibitory activity against WEE2 in vitro. []

Relevance: This compound shares a core pyrido[2,3-d]pyrimidine structure with 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid, differing primarily in the substituent at the 2-amino position. The presence of the 2,6-dichlorophenyl and 8-methyl groups is also conserved between both structures. Both compounds were investigated in the same study for their potential as non-hormonal contraceptives targeting meiosis. []

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

Compound Description: This compound acts as a WEE2 kinase inhibitor, exhibiting preferential binding to WEE2 over its somatic counterpart, WEE1. It was investigated for its potential as a non-hormonal contraceptive due to its ability to disrupt meiosis. [] This compound also demonstrated inhibition of amphiregulin elaboration by normal human keratinocytes. []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidine scaffold with 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid. Similarities include the 2,6-dichlorophenyl group at the 6-position and the 8-methyl substituent. The key difference lies in the substitution at the 2-amino position, where this compound features a 4-morpholinophenyl group. Both compounds were identified in the same study exploring non-hormonal contraceptives that target meiosis. []

N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)-guanidine (PCG)

Compound Description: This compound is a p38 MAPK inhibitor. In a study, it demonstrated greater efficacy in inhibiting TNF-α release from monocytes compared to monocyte-derived macrophages or lung macrophages. []

Relevance: While PCG targets p38 MAPK and not WEE2 like 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid, both compounds share a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure. Notably, both feature a halogenated phenyl ring at the 8-position, although the specific halogen and substitution pattern differ. This structural similarity highlights the potential for modifications within this chemical class to target different kinases involved in cellular processes. []

Palbociclib

Compound Description: Palbociclib is a medication used for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2−) advanced or metastatic breast cancer. []

Relevance: The related substances of palbociclib, particularly compound A (8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl) pyridin-2-yl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one), share a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure with 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid. These compounds highlight the diversity of substituents that can be attached to this core structure while potentially retaining biological activity. []

Properties

CAS Number

185039-99-0

Product Name

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid

IUPAC Name

3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid

Molecular Formula

C21H14Cl2N4O3

Molecular Weight

441.27

InChI

InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26)

InChI Key

RBURTLAMOSHNGX-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.